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molecular formula C17H15IO4 B8798554 [3-Formyl-4-(2-iodobenzyloxy)phenyl]acetic acid methyl ester CAS No. 875050-49-0

[3-Formyl-4-(2-iodobenzyloxy)phenyl]acetic acid methyl ester

Cat. No. B8798554
M. Wt: 410.20 g/mol
InChI Key: SKKVZQIOYBZXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612219B2

Procedure details

A solution of (3-formyl-4-hydroxy-phenyl)-acetic acid methyl ester (17.2 g, 85.9 mmol) in acetonitrile was slowly added to a solution of 1-chloromethyl-2-iodo-benzene (13.06 g, 94.5 mmol) and Nal (3.22 g, 21.5 mmol) in acetonitrile (273 ml) at reflux temperature and the mixture was mantained at this temperature for 3 hours. Once the mixture reached room temperature, the residue that had formed was filtered, washed with acetonitrile and concentrated to obtain a residue that was then dissolved in toluene (330 ml) and washed with NaOH 0.1N and water. The organic layer was concentrated to dryness, diluted with acetone (330 ml) and was stirred into water (500 ml) at room temperature. The mixture was filtered and washed with water to obtain 33.959 (96%) of [3-Formyl-4-(2-iodo-benzyloxy)-phenyl]-acetic acid methyl ester, which was purified by crystallization in toluene-cyclohexane (99% HPLC)
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
13.06 g
Type
reactant
Reaction Step One
Name
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
273 mL
Type
solvent
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([CH:12]=[O:13])[CH:6]=1.Cl[CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[I:23].N[C@H](C(O)=O)CC1C=C2C(C=CC=C2)=CC=1>C(#N)C.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[I:23])=[C:7]([CH:12]=[O:13])[CH:6]=1

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
COC(CC1=CC(=C(C=C1)O)C=O)=O
Name
Quantity
13.06 g
Type
reactant
Smiles
ClCC1=C(C=CC=C1)I
Name
Quantity
3.22 g
Type
reactant
Smiles
N[C@@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
273 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
330 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred into water (500 ml) at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
reached room temperature
CUSTOM
Type
CUSTOM
Details
the residue that had formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a residue that
WASH
Type
WASH
Details
washed with NaOH 0.1N and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to dryness
ADDITION
Type
ADDITION
Details
diluted with acetone (330 ml)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%
Name
Type
product
Smiles
COC(CC1=CC(=C(C=C1)OCC1=C(C=CC=C1)I)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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